molecular formula C11H17NO3 B14721091 {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone CAS No. 6345-99-9

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone

Katalognummer: B14721091
CAS-Nummer: 6345-99-9
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: OVERICFSTYBNRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is a complex organic compound characterized by its unique structure, which includes dicyclopropylmethylidene and propoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone typically involves the reaction of dicyclopropylmethylideneamine with propoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {[(Cyclopropylmethylidene)amino]oxy}(ethoxy)methanone
  • {[(Cyclopropylmethylidene)amino]oxy}(butoxy)methanone
  • {[(Dicyclopropylmethylidene)amino]oxy}(methoxy)methanone

Uniqueness

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is unique due to its dicyclopropylmethylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

6345-99-9

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

(dicyclopropylmethylideneamino) propyl carbonate

InChI

InChI=1S/C11H17NO3/c1-2-7-14-11(13)15-12-10(8-3-4-8)9-5-6-9/h8-9H,2-7H2,1H3

InChI-Schlüssel

OVERICFSTYBNRA-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)ON=C(C1CC1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.